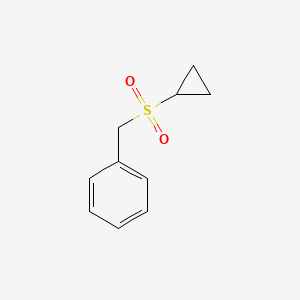

Cyclopropylsulfonylmethylbenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

51417-12-0 |

|---|---|

Molecular Formula |

C10H12O2S |

Molecular Weight |

196.27 g/mol |

IUPAC Name |

cyclopropylsulfonylmethylbenzene |

InChI |

InChI=1S/C10H12O2S/c11-13(12,10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

InChI Key |

WIPWCTNBWGHGLB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1S(=O)(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopropylsulfonylmethylbenzene and Analogs

Strategies for the Construction of the Cyclopropane (B1198618) Moiety in Cyclopropylsulfonylmethylbenzene

The principal strategies for constructing the cyclopropane ring in sulfonyl-containing molecules can be broadly categorized into carbene or carbenoid-mediated cyclopropanations of alkenes and intramolecular cyclization reactions.

Carbene and carbenoid chemistry offers a powerful and direct route to cyclopropanes from alkenes. lumenlearning.com These highly reactive intermediates, which feature a neutral divalent carbon atom, can add across a double bond in a concerted or stepwise fashion to form the cyclopropane ring. lumenlearning.comlibretexts.org Vinyl sulfones serve as suitable substrates for these reactions. nih.govtandfonline.com

The Simmons-Smith reaction is a classic and widely used method for cyclopropanation that avoids the need for hazardous free carbenes. wikipedia.orgtcichemicals.com It involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.orgtcichemicals.comwikipedia.org This reagent adds a methylene (B1212753) (CH₂) group stereospecifically to an alkene, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.orgmdpi.com

The reaction is believed to proceed through a concerted "butterfly-shaped" transition state, and it is compatible with a wide range of functional groups. mdpi.comorganic-chemistry.org For the synthesis of this compound, the precursor would be phenyl vinyl sulfone. The Simmons-Smith reagent would add the methylene group across the carbon-carbon double bond of the vinyl sulfone to yield the desired product.

Modifications to the original protocol have been developed to enhance reactivity and reduce costs. The Furukawa modification utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can improve the reactivity of the system. wikipedia.orgtcichemicals.com Other variations involve using cheaper reagents like dibromomethane (B42720) or employing different zinc reagent formulations to cyclopropanate even unfunctionalized alkenes that are typically unreactive under the original conditions. wikipedia.orgpsu.edu While the Simmons-Smith reaction is generally effective, its application to electron-poor olefins like vinyl sulfones can sometimes be challenging, and alternative methods like phase-transfer catalysis have been explored to achieve cyclopropanation where other methods fail. tandfonline.com

Table 1: Key Features of the Simmons-Smith Reaction

| Feature | Description |

|---|---|

| Reagent | Organozinc carbenoid (e.g., ICH₂ZnI) |

| Precursors | Diiodomethane and Zinc-Copper couple (or Diethylzinc) |

| Substrate | Alkene (e.g., Phenyl vinyl sulfone) |

| Mechanism | Concerted, cheletropic reaction |

| Stereochemistry | Stereospecific; configuration of the alkene is retained |

| Advantages | Avoids free carbenes, wide functional group tolerance |

The use of diazo compounds, such as diazomethane (B1218177) (CH₂N₂) or ethyl diazoacetate, is another fundamental approach to cyclopropanation. wikipedia.orggoogle.com These compounds can decompose, often facilitated by heat, light, or metal catalysts, to generate a carbene intermediate that then reacts with an alkene. wikipedia.org

In the context of synthesizing this compound, a metal catalyst, typically based on rhodium(II) or copper, is used to mediate the reaction between a diazo compound and phenyl vinyl sulfone. The metal coordinates to the diazo compound, leading to the extrusion of nitrogen gas (N₂) and the formation of a metal-carbene complex, or carbenoid. wikipedia.org This intermediate is less reactive and more selective than a free carbene, allowing for controlled cyclopropanation.

For instance, rhodium(II) acetate (B1210297) is a common catalyst for reactions involving donor-acceptor carbenes derived from derivatives like methyl phenyldiazoacetate. wikipedia.org The general process involves a two-step sequence where the diazo compound first undergoes a 1,3-dipolar cycloaddition with the alkene to form a pyrazoline intermediate. wikipedia.org This pyrazoline then thermally or photochemically decomposes, losing N₂ to yield the cyclopropane ring. wikipedia.org While effective, this method requires careful handling as diazo compounds can be toxic and explosive. google.com

Table 2: Metal-Catalyzed Cyclopropanation using Diazo Compounds

| Catalyst Type | Diazo Compound | Substrate Example | Key Aspect |

|---|---|---|---|

| Rhodium(II) complexes | Ethyl diazoacetate | Styrene | Forms a metal-carbene intermediate for controlled reaction. |

| Copper complexes | Diazomethane | Olefins | Catalyzes the decomposition of the diazo compound. |

Free carbenes can be generated through various methods, including the thermal or photochemical decomposition of diazo compounds without a metal catalyst, or by alpha-elimination from gem-dihalides using a strong base. lumenlearning.comlibretexts.org For example, dichlorocarbene (B158193) (:CCl₂) can be generated from chloroform (B151607) (CHCl₃) and potassium hydroxide. lumenlearning.com

Once generated, the free carbene adds to an alkene to form a cyclopropane. lumenlearning.com The reactivity of the carbene depends on its spin state. Singlet carbenes, where the two non-bonding electrons are paired in the same orbital, typically add to alkenes in a single, concerted step, preserving the stereochemistry of the alkene. libretexts.org Triplet carbenes, which have two unpaired electrons in different orbitals, react in a stepwise manner through a diradical intermediate, which can lead to a mixture of stereoisomers. libretexts.org

In the synthesis of this compound, a free carbene like methylene (:CH₂) would be generated in situ in the presence of phenyl vinyl sulfone. The carbene would then add across the double bond to form the cyclopropane ring. lumenlearning.com N-heterocyclic carbenes (NHCs) represent a class of stable singlet carbenes that have shown unique reactivity with vinyl sulfones. nih.govnih.gov Instead of direct cyclopropanation, NHCs can initiate conjugate addition and rearrangement sequences. nih.govnih.gov

Intramolecular cyclization provides an alternative to intermolecular carbene additions. These methods construct the cyclopropane ring by forming a bond within a single, appropriately functionalized precursor molecule.

A notable approach involves the alkylation of a sulfone-stabilized carbanion with an epoxide, followed by an intramolecular cyclization. rsc.org For example, lithiomethyl phenyl sulfone can be reacted with an epoxide. The resulting alkoxide intermediate can then be converted into a leaving group, and subsequent treatment with a base generates a carbanion that displaces the leaving group to form the cyclopropyl (B3062369) sulfone ring. rsc.org

Another strategy is the LDA-mediated intramolecular cyclization of specific benzyl (B1604629) alkyl sulfones. iomcworld.com This involves creating a carbanion at a position that can then attack another part of the molecule to close the three-membered ring. Furthermore, stereocontrolled synthesis of trans-cyclopropyl sulfones can be achieved from terminal epoxides by reacting them with the sodium salt of diethyl (phenylsulfonyl)methylphosphonate. nih.gov These methods highlight the versatility of the sulfonyl group in directing and facilitating ring-forming reactions.

Modern organic synthesis has introduced several advanced catalytic methods that are relevant for the synthesis of complex cyclopropane structures, including those containing sulfonyl groups.

Manganese-Catalyzed Cyclopropanation : A recently developed method uses a manganese catalyst in a "borrowing hydrogen" strategy. researchgate.net In this process, sulfones can act as carbene alternative precursors for the cyclopropanation of allylic alcohols. researchgate.net The reaction proceeds through a sequence of catalytic dehydrogenation, Michael addition, cyclization, and catalytic hydrogenation. researchgate.net

Gold(I)-Catalyzed Vinylcyclopropanation : Gold catalysts can activate substrates to participate in novel transformations. A stereoselective gold(I)-catalyzed vinylcyclopropanation has been developed where a gold-coordinated vinyl carbene species reacts with alkenes to yield thio-substituted vinylcyclopropanes. nih.gov

Visible Light Photocatalysis : Photocatalysis offers a green and efficient way to drive chemical reactions. A visible light-mediated [3+2] cycloaddition has been developed for reacting vinylcyclopropanes with acetylenic sulfones, demonstrating the power of photogenerated intermediates in complex molecule synthesis. scispace.com

Sulfones as Carbene Equivalents : A mechanistically distinct platform uses dialkyl sulfones as precursors for 1,1-dialkylcarbene units. nih.gov In the presence of a strong base, these sulfones react with olefins like styrenes via a stepwise anionic process, initiated by the direct addition of the sulfonyl anion to the double bond, to produce 1,1-dialkylcyclopropanes. nih.gov This method is particularly useful for synthesizing sterically hindered cyclopropanes. nih.gov

Table 3: Comparison of Advanced Catalytic Methods

| Method | Catalyst | Precursors | Key Feature |

|---|---|---|---|

| Manganese-Catalyzed Borrowing Hydrogen | PNP-Manganese complex | Allylic alcohols, Arylmethyl trifluoromethyl sulfones | Sulfone acts as a carbene alternative; versatile free alcohol retained. researchgate.net |

| Gold(I)-Catalyzed Vinylcyclopropanation | Gold(I) complex | Propargyl aldehyde derivative, Alkenes | Generates a gold-coordinated vinyl carbene for stereoselective reaction. nih.gov |

| Visible Light Photocatalysis | Iridium complex | Vinylcyclopropanes, Acetylenic sulfones | Uses light energy to generate reactive intermediates for cycloaddition. scispace.com |

Ring Contraction Strategies for this compound Synthesis

Ring contraction represents an alternative and powerful strategy for the synthesis of cyclopropanes. These methods often involve the rearrangement of a larger ring system to form the strained three-membered ring. A tandem Wittig reaction-ring contraction process has been reported for the conversion of α-hydroxycyclobutanones into highly functionalized cyclopropanecarbaldehydes. nih.gov These aldehydes can serve as versatile precursors for further elaboration into the desired this compound structure.

Another relevant ring contraction is the Favorskii rearrangement of α-halocyclobutanones, which can lead to cyclopropanecarboxylic acid derivatives. While not directly producing a sulfonyl group, the resulting cyclopropane can be further functionalized. The development of ring contraction methods that directly incorporate or are compatible with a sulfonyl group is an ongoing area of synthetic exploration.

Installation and Modification of the Sulfonyl Group in this compound Synthesis

The introduction of the sulfonyl group is the second key aspect of synthesizing this compound. This can be achieved either by reacting a pre-formed cyclopropyl moiety or by constructing the sulfonyl group from a suitable precursor.

Sulfonylation Reactions in the Presence of Cyclopropyl Moieties

Direct sulfonylation of a cyclopropyl-containing aromatic ring presents certain challenges. However, established methods for the synthesis of aryl sulfones can be applied. Palladium-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides is a mild and efficient method for forming unsymmetrical diaryl sulfones. organic-chemistry.org In the context of this compound, a cyclopropyl-substituted aryl boronic acid could be coupled with a methylsulfonyl chloride, or a phenyl boronic acid could be coupled with a cyclopropylmethylsulfonyl chloride. Another approach is the copper-catalyzed cross-coupling of arylboronic acids with sulfinic acid salts, which affords a wide range of alkylaryl and diaryl sulfones under ambient conditions. organic-chemistry.org

Precursor-Based Approaches to the Sulfonyl Functionality

A highly effective and widely used strategy for the synthesis of this compound involves the oxidation of a corresponding sulfide (B99878) precursor. The synthesis of aryl cyclopropyl sulfides can be readily achieved through a copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. nih.govnih.gov This method is tolerant of a variety of functional groups on the thiophenol. nih.govnih.gov

Once the cyclopropylmethyl phenyl sulfide is obtained, it can be oxidized to the desired sulfone. This oxidation is a common and generally high-yielding transformation. Various oxidizing agents can be employed for this purpose, with careful control of reaction conditions to avoid over-oxidation or side reactions.

Elaboration of the Benzyl Moiety and Aromatic Substitutions in this compound Synthesis

The modification of the benzyl and aromatic components of this compound is essential for creating a diverse range of derivatives with varied electronic and steric properties. These modifications can be achieved through functionalization of the aromatic ring or the benzylic position.

Functionalization of the Aromatic Ring System

The aromatic ring of this compound can be functionalized through electrophilic aromatic substitution (EAS) reactions. The cyclopropylsulfonylmethyl group is an electron-withdrawing group, which generally directs incoming electrophiles to the meta position. However, the reaction conditions must be carefully controlled due to the deactivating nature of the sulfonyl group.

Common electrophilic aromatic substitution reactions applicable to the this compound scaffold include nitration, halogenation, and sulfonation. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring, primarily at the meta position. masterorganicchemistry.comlibretexts.org

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using the appropriate halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide or aluminum chloride. libretexts.orglibretexts.org

Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group onto the benzene (B151609) ring. masterorganicchemistry.comyoutube.com This reaction is often reversible. youtube.com

The specific conditions for these reactions must be optimized to achieve the desired substitution pattern and avoid potential side reactions. The deactivating effect of the sulfonyl group can make these reactions more challenging compared to those on electron-rich aromatic systems.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Phenyl Sulfones

| Reaction | Reagents and Conditions | Major Product |

| Nitration | HNO₃, H₂SO₄ | meta-Nitro derivative |

| Bromination | Br₂, FeBr₃ | meta-Bromo derivative |

| Chlorination | Cl₂, AlCl₃ | meta-Chloro derivative |

| Sulfonation | Fuming H₂SO₄ (SO₃, H₂SO₄) | meta-Sulfonic acid derivative |

The coordination of a metal fragment, such as tungsten, to the phenyl sulfone can alter the reactivity of the aromatic ring, enabling nucleophilic additions to generate trisubstituted cyclohexene (B86901) derivatives. nih.gov

Benzylic Functionalization Strategies

The benzylic position of this compound is activated for various functionalization reactions due to its proximity to both the aromatic ring and the electron-withdrawing sulfonyl group.

One common strategy is the deprotonation of the benzylic carbon using a strong base to form a carbanion, which can then react with a variety of electrophiles. This approach allows for the introduction of alkyl, acyl, and other functional groups at the benzylic position. The cyclization of appropriately substituted benzyl sulfone derivatives under phase-transfer catalytic conditions has also been explored. tandfonline.com

Recent advancements have focused on the direct C-H functionalization of benzylic positions. For example, protein engineering of unspecific peroxygenases has shown promise in achieving chemo- and regioselective benzylic hydroxylation. nih.gov Palladium-catalyzed nucleophilic substitution of benzylic carbonates with sodium arenesulfinates provides a route to various benzylic sulfones. organic-chemistry.org Additionally, a broad range of benzylic alcohols can react with sulfinyl chlorides to yield structurally diverse benzylic sulfones. organic-chemistry.org The alkylation of N-heterocycles can be achieved through the sulfur dioxide extrusion from aryl-alkyl sulfones, mediated by a base, to form N-heterocyclic benzylic anions. acs.org

Table 2: Examples of Benzylic Functionalization of Sulfones

| Reaction Type | Reagents and Conditions | Product Type |

| Alkylation via Carbanion | 1. Strong Base (e.g., n-BuLi) 2. Electrophile (e.g., Alkyl halide) | α-Substituted Benzylic Sulfone |

| Hydroxylation | Engineered Unspecific Peroxygenase, H₂O₂ | Benzylic Alcohol |

| Nucleophilic Substitution | Pd Catalyst, Sodium Arenesulfinate | Benzylic Sulfone |

| Reaction with Sulfinyl Chlorides | Benzylic Alcohol, Sulfinyl Chloride | Benzylic Sulfone |

| N-Heterocycle Alkylation | Base-mediated SO₂ extrusion | N-Alkylated Heterocycle |

Convergent and Divergent Synthetic Pathways to Complex this compound Derivatives.tandfonline.com

The synthesis of complex this compound derivatives can be approached through both convergent and divergent strategies.

A convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then combined in the later stages of the synthesis. For complex this compound derivatives, this could involve the synthesis of a functionalized cyclopropylsulfone and a substituted benzyl halide, followed by their coupling. This approach is often more efficient for the synthesis of a single target molecule.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. For example, a pre-functionalized this compound could serve as a common scaffold. Subsequent modifications of the aromatic ring or the benzylic position would then lead to a library of related compounds. This strategy is particularly useful for exploring structure-activity relationships in medicinal chemistry. The synthesis of γ-keto sulfones, which are structurally related to functionalized this compound, has been achieved through various methods, including the sulfonylation of α,β-unsaturated ketones and the ring-opening sulfonylation of cyclopropanols. rsc.org

Chemo-, Regio-, and Stereoselective Control in this compound Synthesis.tandfonline.com

Achieving high levels of chemo-, regio-, and stereoselectivity is a critical aspect of synthesizing complex this compound derivatives.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For instance, during the functionalization of the benzylic position, it is important to avoid unwanted reactions on the aromatic ring or the cyclopropyl group. The choice of reagents and reaction conditions is crucial for achieving high chemoselectivity.

Regioselectivity is important in the functionalization of the aromatic ring, where the directing effects of the cyclopropylsulfonylmethyl group need to be considered to obtain the desired substitution pattern (typically meta). In the synthesis of the cyclopropane ring itself, regioselectivity can be a challenge, especially when using substituted alkenes.

Stereoselectivity is a key consideration in the formation of the cyclopropane ring, as it can exist as different stereoisomers. Several methods have been developed for the stereoselective synthesis of cyclopropanes. harvard.edumasterorganicchemistry.comyoutube.comyoutube.com The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is a well-known method for the stereospecific syn-addition to alkenes. youtube.comyoutube.com The use of chiral auxiliaries or catalysts can also induce enantioselectivity in cyclopropanation reactions. For example, engineered carbene transferases have been used for the highly enantioselective cyclopropanation of olefins with sulfone diazos. digitellinc.com The stereochemistry of the starting alkene is often transferred to the cyclopropane product in a stereospecific manner. masterorganicchemistry.com Furthermore, palladium-catalyzed hydrosulfonylation of cyclopropenes can lead to the stereoselective synthesis of allylic sulfones. rsc.org

Reactivity and Reaction Mechanisms of Cyclopropylsulfonylmethylbenzene

Reactions Involving the Cyclopropane (B1198618) Ring in Cyclopropylsulfonylmethylbenzene

The primary reactivity center, aside from the benzene (B151609) ring, is the cyclopropane unit. Its high ring strain is a driving force for various transformations that lead to more stable, acyclic products. The phenylsulfonyl group activates the cyclopropane ring, making it a key participant in several reaction types.

Ring-opening reactions are a hallmark of cyclopropane chemistry, driven by the release of approximately 27 kcal/mol of strain energy. In this compound, the presence of the activating sulfonyl group facilitates these transformations under nucleophilic, electrophilic, and radical conditions.

The potent electron-withdrawing nature of the phenylsulfonyl group renders the carbons of the cyclopropane ring electrophilic and thus susceptible to attack by nucleophiles. While specific studies on this compound are not abundant, the mechanism can be inferred from related phenyl cyclopropyl (B3062369) sulfone systems. The reaction typically proceeds through an SN2-type pathway where a nucleophile attacks a ring carbon, leading to the cleavage of a carbon-carbon bond. This process results in a stable carbanion, which is stabilized by the adjacent sulfonyl group.

For instance, the reaction of cyclopropyl sulfones with nucleophiles often involves the formation of a sulfone-stabilized carbanion intermediate, which can then be trapped, for example, by protonation. rsc.org The regioselectivity of the attack is influenced by both steric hindrance and the electronic stabilization of the resulting intermediate.

Table 1: Examples of Nucleophilic Ring Opening in Cyclopropyl Sulfone Analogs

| Nucleophile | Substrate | Product Type | Reference |

| Organocuprates | Alkylcyclopropyl ketones | 1,5-Addition Product | acs.org |

| Lithiomethyl phenyl sulfone | Epoxides | Cyclopropyl Sulfone | rsc.org |

This table illustrates general reactivity patterns for related compounds.

Electrophilic attack on the C-C bonds of a cyclopropane ring can lead to its opening. This process typically involves the formation of a carbocation intermediate, which is then captured by a nucleophile. For non-activated cyclopropanes, this often requires strong Brønsted or Lewis acids. In the case of this compound, the sulfonyl group is deactivating, making the cyclopropane ring less susceptible to electrophilic attack compared to simple alkylcyclopropanes. However, highly reactive electrophiles or specific catalytic systems can induce this transformation. researchgate.net For example, a method for the 1,3-difluorination and 1,3-oxyfluorination of cyclopropanes utilizes iodonium-mediated electrophilic ring-opening. nih.gov

The electrocyclic ring-opening of a cyclopropyl cation to an allyl cation is a related, well-established process governed by orbital symmetry rules. youtube.com Ring strain is a significant driving force in these reactions. youtube.com

The cyclopropyl ring can be opened via radical intermediates. This process typically involves the formation of a cyclopropylcarbinyl radical, which undergoes extremely rapid ring-opening to form the more stable homoallyl radical. This rearrangement is often considered a radical "clock" due to its fast and predictable rate. The phenylsulfonyl group can influence the stability of the initial and rearranged radicals. Radical ring-opening polymerization of monomers containing cyclopropane rings, such as vinylcyclopropane (B126155) derivatives, is a known process driven by this type of mechanism. mdpi.com While not a polymerization, a similar initial radical formation and subsequent ring-opening can be envisaged for this compound under appropriate radical-generating conditions.

Thermally, cyclopropanes can undergo isomerization and rearrangement, although high temperatures are often required. For instance, the thermal chlorination of cyclopropane can lead to ring-opened products alongside substitution. caltech.edu

Photochemical activation provides an alternative pathway for ring transformations. Irradiation with ultraviolet light can promote a molecule to an excited electronic state, facilitating reactions that are thermally inaccessible. youtube.com For example, photochemical irradiation of certain sulfonyl-containing pyrazolines, which can be precursors to cyclopropyl sulfones, did not yield cyclopropanes but instead resulted in pyrazoles, indicating the reactivity of related systems under these conditions. acs.org

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the rules of orbital symmetry. msu.eduscribd.comspcmc.ac.in The cyclopropyl group can participate in certain types of these reactions, particularly electrocyclic ring-openings and sigmatropic rearrangements. libretexts.org

An important pericyclic reaction is the electrocyclic ring-opening of a cyclobutene (B1205218) to a butadiene. The reverse reaction, an electrocyclic ring-closure, can form a four-membered ring from a conjugated system. spcmc.ac.in While this compound does not have the requisite π-system for a classic electrocyclic reaction of this type, its derivatives could be designed to undergo such transformations. For instance, the thermal ring-opening of cyclobutene to 1,3-butadiene (B125203) is a well-studied example of a thermally allowed, conrotatory electrocyclic reaction. libretexts.org

Sigmatropic rearrangements involve the migration of a sigma bond across a π-system. libretexts.org The Cope and Claisen rearrangements are classic examples. While this compound itself is not primed for these specific named rearrangements, the fundamental principles could apply to suitably substituted derivatives.

Ring-Opening Reactions of the Cyclopropane System

Reactivity of the Sulfonyl Moiety in this compound

The sulfonyl group is a critical determinant of the reactivity of this compound, participating in several key reaction types.

Nucleophilic Displacement at the Sulfonyl Group

The sulfur atom in the sulfonyl group of this compound is electrophilic and, therefore, susceptible to attack by nucleophiles. This can lead to nucleophilic displacement reactions at the sulfonyl sulfur. These reactions generally proceed via a mechanism analogous to the SN2 reaction at a carbon center, often resulting in the inversion of the configuration at the sulfur atom. mdpi.com The reaction involves the formation of a transient trigonal bipyramidal intermediate or transition state. mdpi.com

A variety of nucleophiles can participate in these displacement reactions. The reactivity of the nucleophile plays a significant role, with stronger nucleophiles generally leading to faster reaction rates. libretexts.org

Table 1: Examples of Nucleophiles in Displacement Reactions at the Sulfonyl Group

| Nucleophile Class | Specific Example |

| Alkoxides | Methoxide (CH₃O⁻) |

| Amines | Piperidine |

| Azides | Sodium Azide (NaN₃) |

| Thiolates | Thiophenoxide (C₆H₅S⁻) |

Role of the Sulfonyl Group as a Leaving Group or Activating Group

The sulfonyl group in this compound can function as both a leaving group and an activating group. The cyclopropylsulfonyl group is a good leaving group due to the stability of the resulting sulfinate anion.

As an activating group, the sulfonyl functional group is strongly electron-withdrawing. This property deactivates the attached benzene ring towards electrophilic aromatic substitution while activating it towards nucleophilic aromatic substitution, particularly when other activating groups are present. libretexts.orgyoutube.com The electron-withdrawing nature of the sulfonyl group can also be utilized strategically in synthesis, for instance, by serving as a temporary blocking group to direct other substituents to specific positions on the aromatic ring before being removed. masterorganicchemistry.com

Reactions Involving the Alpha-Carbon to the Sulfonyl Group (e.g., deprotonation, alkylation)

The hydrogen atoms on the methylene (B1212753) carbon positioned between the cyclopropylsulfonyl group and the phenyl group (the alpha-carbon) are acidic. This increased acidity is due to the electron-withdrawing nature of the adjacent sulfonyl group, which stabilizes the resulting carbanion.

A strong base can deprotonate this alpha-carbon to form a resonance-stabilized carbanion. This carbanion can then act as a nucleophile in subsequent reactions, such as alkylation with alkyl halides, providing a pathway to introduce various alkyl substituents at this position.

Reactions of the Benzyl (B1604629) Group and Aromatic Ring in this compound

The benzyl group and the aromatic ring in this compound also exhibit characteristic reactivities.

Electrophilic Aromatic Substitution on the Phenyl Ring

The cyclopropylsulfonylmethyl group acts as a deactivating, meta-directing group in electrophilic aromatic substitution (EAS) reactions. byjus.com The strong electron-withdrawing nature of the sulfonyl group reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene itself. masterorganicchemistry.com The deactivation is significant, and harsher reaction conditions may be required to achieve substitution. masterorganicchemistry.com The substitution, when it occurs, is directed to the meta position. byjus.com

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(Cyclopropylsulfonylmethyl)-3-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 1-Bromo-3-(cyclopropylsulfonylmethyl)benzene |

| Sulfonation | SO₃, H₂SO₄ | 3-(Cyclopropylsulfonylmethyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed due to the strongly deactivating nature of the sulfonyl group. chemistrysteps.com |

Radical Reactions at the Benzylic Position

The benzylic position in this compound, the carbon atom directly attached to both the benzene ring and the sulfonyl group, is particularly reactive towards radical reactions. libretexts.org This heightened reactivity is due to the resonance stabilization of the benzylic radical intermediate that is formed upon abstraction of a benzylic hydrogen atom. libretexts.org The unpaired electron in the benzylic radical can be delocalized into the adjacent aromatic π-system, which significantly lowers the energy of this intermediate and the activation energy for its formation. libretexts.orglibretexts.org

A common example of a radical reaction at the benzylic position is bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxide. libretexts.org This reaction selectively introduces a bromine atom at the benzylic position. libretexts.org

Table 3: Example of Radical Reaction at the Benzylic Position

| Reaction | Reagents | Intermediate | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Peroxide/Light | Resonance-stabilized benzylic radical | (Bromo(cyclopropylsulfonyl)methyl)benzene |

Oxidation and Reduction of the Aromatic System

The reactivity of the aromatic ring in this compound is influenced by the strongly electron-withdrawing nature of the cyclopropylsulfonyl group. This substituent deactivates the ring towards electrophilic attack and influences the course of oxidation and reduction reactions.

Oxidation of the Aromatic System

The oxidation of the benzene ring in aryl sulfones is a challenging transformation due to the deactivating effect of the sulfonyl group. However, under specific conditions, such as in microdroplets, aromatic sulfones can undergo oxidation to sulfonic acids. nsf.govnih.gov This reaction is reported to be accelerated and occurs under ambient conditions without the need for catalysts, acids, or bases. nsf.govnih.gov The proposed oxidant is a water radical cation, (H₂O)⁺•, derived from water in the solvent. nsf.govnih.gov For this reaction to proceed, the presence of a strong electron-donating group on the aromatic ring is generally required. nsf.govnih.govacs.org Given that this compound lacks a strong electron-donating group, its direct oxidation to a sulfonic acid under these specific microdroplet conditions would be unlikely.

More conventional and forceful oxidation methods would likely lead to degradation of the molecule, particularly the cyclopropyl group, before significant oxidation of the deactivated aromatic ring occurs.

Reduction of the Aromatic System

The reduction of the aromatic ring in aryl sulfones can be achieved through methods like the Birch reduction. This reaction involves the use of an alkali metal (such as sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source to convert aromatic rings into 1,4-cyclohexadienes. masterorganicchemistry.comnrochemistry.comwikipedia.orgbyjus.com The regioselectivity of the Birch reduction is dependent on the electronic nature of the substituents on the aromatic ring. masterorganicchemistry.comnrochemistry.com For aromatic compounds bearing an electron-withdrawing group, the reduction typically yields a 1,4-cyclohexadiene (B1204751) where the substituent is attached to one of the sp³-hybridized carbons of the resulting ring. youtube.com

In the case of this compound, the cyclopropylsulfonylmethyl group would act as an electron-withdrawing substituent. Therefore, a Birch reduction would be expected to yield 1-(cyclopropylsulfonylmethyl)-1,4-cyclohexadiene. The mechanism involves the formation of a radical anion intermediate, which is then protonated by the alcohol. masterorganicchemistry.comyoutube.com

Table 1: Hypothetical Reduction of this compound based on Analogous Reactions

| Reactant | Reagents and Conditions | Expected Product |

| This compound | Na or Li, NH₃ (l), ROH | 1-(Cyclopropylsulfonylmethyl)-1,4-cyclohexadiene |

Intermolecular and Intramolecular Reactivity Patterns in this compound Frameworks

The presence of both the cyclopropyl and the aryl sulfone moieties in this compound allows for a range of intermolecular and intramolecular reactions.

Intermolecular Reactivity

Aryl sulfones can participate in various intermolecular cross-coupling reactions. For instance, they can act as electrophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl compounds. chemrxiv.org In such a reaction, the C-S bond of the sulfone is cleaved and a new C-C bond is formed with an organoboron compound. While not specifically reported for this compound, it is conceivable that it could undergo similar transformations.

Furthermore, aryl sulfones can react with various nucleophiles. The sulfonyl group can be displaced by strong nucleophiles under harsh conditions, though this is generally a difficult reaction. The acidity of the methylene protons adjacent to the sulfonyl group can also lead to intermolecular reactions. Deprotonation with a strong base would generate a carbanion that can react with a variety of electrophiles.

Intramolecular Reactivity

The framework of this compound can undergo intramolecular reactions, particularly rearrangements and cyclizations, often promoted by strong bases or transition metal catalysts.

One notable intramolecular reaction of analogous systems is the Truce-Smiles rearrangement. This reaction involves the intramolecular nucleophilic aromatic substitution of an aryl sulfone, typically requiring a strong base to generate a carbanion which then attacks the aromatic ring. acs.org For this compound, a derivative with an appropriate ortho-substituent could potentially undergo such a rearrangement.

Palladium-catalyzed intramolecular oxidative arylations have been used to synthesize fused biaryl sulfones from biaryl sulfone precursors. acs.org This type of reaction involves the formation of a C-C bond between two aromatic rings within the same molecule. While this compound itself would not undergo this specific reaction, appropriately substituted derivatives could be designed to form polycyclic structures.

Aryl 3-chloropropyl sulfones have been shown to undergo intramolecular cyclization in the presence of a base like potassium t-butoxide to form aryl cyclopropyl sulfones in high yields. rsc.org This demonstrates the propensity for the formation of the cyclopropyl ring adjacent to the sulfonyl group through an intramolecular pathway.

Table 2: Examples of Intermolecular and Intramolecular Reactions of Analogous Aryl Sulfones

| Reaction Type | Reactants | Reagents and Conditions | Product Type |

| Intermolecular Suzuki-Miyaura Coupling | Aryl sulfone, Arylboronic acid | Pd catalyst, base | Biaryl |

| Intramolecular Cyclization | Aryl 3-chloropropyl sulfone | Potassium t-butoxide | Aryl cyclopropyl sulfone |

| Intramolecular Oxidative Arylation | Biaryl sulfone | Pd catalyst, oxidant | Fused biaryl sulfone |

Mechanistic Investigations of Key Transformations of this compound

Mechanism of Birch Reduction

The mechanism of the Birch reduction of an aromatic ring bearing an electron-withdrawing group like the cyclopropylsulfonylmethyl group proceeds through the following steps:

Electron Transfer: A solvated electron from the dissolved alkali metal adds to the aromatic ring to form a radical anion. masterorganicchemistry.comyoutube.com

Protonation: The radical anion is protonated by the alcohol present in the reaction mixture. For an electron-withdrawing group, protonation occurs at the para position to the substituent. masterorganicchemistry.com

Second Electron Transfer: A second electron is transferred to the resulting radical, forming a carbanion. The negative charge is stabilized by the adjacent electron-withdrawing group. masterorganicchemistry.comyoutube.com

Second Protonation: The carbanion is protonated by another molecule of alcohol to give the final 1,4-cyclohexadiene product. masterorganicchemistry.comyoutube.com

Mechanism of Base-Promoted Intramolecular Cyclization

The formation of a cyclopropyl ring from an acyclic precursor, such as the intramolecular cyclization of aryl 3-chloropropyl sulfones, is proposed to proceed via an intermediate carbanion. rsc.org The mechanism involves:

Deprotonation: A strong base removes a proton from the carbon alpha to the sulfonyl group, forming a carbanion.

Intramolecular Nucleophilic Substitution: The carbanion acts as a nucleophile and attacks the carbon bearing the leaving group (e.g., chloride), leading to ring closure and formation of the cyclopropyl ring.

The rate of this cyclization is influenced by the substituents on the aromatic ring, with electron-withdrawing groups accelerating the reaction by stabilizing the intermediate carbanion. rsc.org

Mechanism of Palladium-Catalyzed Cross-Coupling

The mechanism of palladium-catalyzed cross-coupling reactions involving aryl sulfones, such as the Suzuki-Miyaura coupling, is believed to involve the following key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition into the C-S bond of the aryl sulfone to form a palladium(II) intermediate. chemrxiv.org

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, and the C-C bond is formed, regenerating the palladium(0) catalyst.

Mechanistic experiments and DFT calculations for related systems support the oxidative addition into the sulfone C-S bond as the turnover-limiting step. chemrxiv.org

Theoretical and Computational Studies of Cyclopropylsulfonylmethylbenzene

Quantum Chemical Calculations of Electronic Structure and Bonding in Cyclopropylsulfonylmethylbenzene

Frontier Molecular Orbital Analysis (e.g., HOMO-LUMO interactions)

No specific studies detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, their distribution, or the resulting energy gap for this compound are available in the public domain.

Charge Distribution and Electrostatic Potential Mapping

Detailed calculations and visualizations of the charge distribution and electrostatic potential map for this compound have not been published in the scientific literature.

Conformational Analysis and Molecular Dynamics Simulations of this compound

There are no available research findings on the conformational landscape or molecular dynamics simulations of this compound to discuss its stable conformers or dynamic behavior.

Mechanistic Insights from Computational Modeling of this compound Reactions

Transition State Characterization

No computational studies have been found that characterize the transition states of reactions involving this compound.

Reaction Coordinate Analysis

Analyses of reaction coordinates for chemical transformations involving this compound are not present in the accessible scientific literature.

Prediction of Spectroscopic Parameters via Computational Methods for this compound (e.g., NMR chemical shifts, MS fragmentation patterns)

The in-silico prediction of spectroscopic data is a powerful tool in modern chemistry, offering a non-destructive and cost-effective means to anticipate the spectral characteristics of novel or uncharacterized molecules like this compound. Computational methods, particularly those rooted in quantum mechanics and machine learning, have become increasingly accurate in forecasting Nuclear Magnetic Resonance (NMR) chemical shifts and Mass Spectrometry (MS) fragmentation patterns.

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be approached using several computational techniques. Density Functional Theory (DFT) has emerged as a robust method for calculating NMR shielding tensors, which are then converted into chemical shifts. mdpi.commdpi.com The accuracy of these predictions is highly dependent on the chosen functional and basis set. mdpi.com For a molecule like this compound, a common approach would involve geometry optimization using a functional such as B3LYP with a basis set like 6-31G(d,p), followed by a GIAO (Gauge-Independent Atomic Orbital) calculation of the NMR shieldings at a higher level of theory.

In addition to quantum mechanical methods, machine learning algorithms, often trained on vast databases of experimental NMR data, offer a rapid alternative for predicting chemical shifts. nmrdb.orgprospre.ca These tools can provide quick and often accurate estimations of the proton and carbon chemical shifts for a given structure.

For this compound, the predicted ¹H NMR spectrum would feature distinct signals for the aromatic protons of the benzene (B151609) ring, the methylene (B1212753) protons of the methyl group adjacent to the sulfonyl group, and the methine and methylene protons of the cyclopropyl (B3062369) ring. The aromatic protons would appear in the downfield region, typically between 7.5 and 8.0 ppm, influenced by the electron-withdrawing sulfonyl group. The methylene protons adjacent to the sulfonyl group would likely resonate around 4.3 ppm. The cyclopropyl protons, known for their characteristic upfield shifts due to the ring's anisotropy, would be expected in the range of 0.5 to 1.5 ppm. researchgate.netdtic.mil

Similarly, the ¹³C NMR spectrum would show signals for the aromatic carbons, with the carbon attached to the sulfonyl group being the most deshielded. The methylene carbon adjacent to the sulfonyl group and the carbons of the cyclopropyl ring would also exhibit characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on computational models and data from analogous compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho) | 7.8 - 8.0 | ~128 |

| Aromatic CH (meta) | 7.5 - 7.7 | ~129 |

| Aromatic CH (para) | 7.6 - 7.8 | ~134 |

| Aromatic C-SO₂ | - | ~140 |

| SO₂-CH₂ | ~4.3 | ~60 |

| Cyclopropyl CH | 1.2 - 1.5 | ~15 |

| Cyclopropyl CH₂ | 0.5 - 0.9 | ~5 |

Computational tools can also simulate the mass spectrum of a molecule by predicting its fragmentation pathways under electron ionization (EI) or other ionization techniques. The fragmentation of this compound would be expected to proceed through several key pathways, driven by the stability of the resulting fragments.

The molecular ion peak ([M]⁺) would be observed, and its high-resolution mass would be a key identifier. Common fragmentation patterns for aryl sulfones involve the cleavage of the C-S and S-O bonds. For this compound, likely fragmentation pathways would include:

Loss of the cyclopropylmethyl group to give a benzenesulfonyl cation.

Cleavage of the phenyl-sulfonyl bond to generate a phenyl cation and a cyclopropylmethylsulfonyl radical.

Rearrangements and further fragmentation of the cyclopropyl ring, a common feature in the mass spectra of cyclopropyl-containing compounds. nist.gov

Loss of SO₂ to form a cation of cyclopropylmethylbenzene.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: The m/z values are based on the most common isotopes. The relative abundances are qualitative predictions.)

| Fragment Ion | Proposed Structure | Predicted m/z | Relative Abundance |

| [C₁₀H₁₂O₂S]⁺ | Molecular Ion | 196 | Moderate |

| [C₆H₅SO₂]⁺ | Benzenesulfonyl cation | 141 | High |

| [C₄H₇]⁺ | Cyclopropylmethyl cation | 55 | Moderate |

| [C₆H₅]⁺ | Phenyl cation | 77 | High |

| [C₁₀H₁₂]⁺ | Cyclopropylmethylbenzene cation | 132 | Low |

Computational Tools for Structure Elucidation and Prediction of Reactivity in this compound Chemistry

Computational chemistry provides a suite of tools that are invaluable for both confirming the structure of this compound and predicting its chemical reactivity. These tools range from molecular mechanics to high-level quantum chemical calculations.

For structure elucidation, the comparison of computationally predicted spectroscopic data (as described in section 4.4) with experimental data is a cornerstone of modern chemical analysis. Software packages that integrate NMR and MS prediction with structure drawing are widely used to confirm or identify unknown compounds.

In the realm of reactivity prediction, computational methods can provide deep insights into the electronic structure and potential energy surfaces of reactions involving this compound. DFT calculations are frequently employed to model reaction mechanisms, identify transition states, and calculate activation energies. mdpi.comchemrxiv.orgchemrxiv.org For instance, in the context of reactions involving the sulfonyl group, such as nucleophilic substitution or cross-coupling reactions, DFT can be used to assess the feasibility of different pathways. chemrxiv.orgchemrxiv.org

The reactivity of the C-S bond in aryl sulfones has been a subject of computational investigation, with studies showing that the energy barrier for processes like oxidative addition in cross-coupling reactions can be predicted. chemrxiv.orgchemrxiv.org For this compound, computational models could be used to predict its behavior in such reactions, guiding the design of synthetic routes.

Furthermore, the reactivity of the cyclopropyl group, which can undergo ring-opening reactions under certain conditions, can also be modeled computationally. By calculating the strain energy of the three-membered ring and the stability of potential intermediates, chemists can predict the conditions under which the cyclopropyl moiety might participate in a reaction.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Cyclopropylsulfonylmethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemistry of Cyclopropylsulfonylmethylbenzenecore.ac.ukmdpi.com

NMR spectroscopy is a primary tool for the structural determination of organic molecules. msu.edu It operates on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. encyclopedia.pub This frequency, or chemical shift, is highly sensitive to the electronic environment of the nucleus, providing a unique fingerprint of the molecule's structure. core.ac.uk

For Cyclopropylsulfonylmethylbenzene, ¹H and ¹³C NMR spectra offer the initial and most crucial data for structural verification. The expected signals in these 1D spectra can be predicted based on the molecule's distinct chemical environments: the cyclopropyl (B3062369) ring, the methylene (B1212753) bridge, and the phenyl group.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Type | Multiplicity | Chemical Shift (δ) ppm (Predicted) | Integration / Carbon Type |

|---|---|---|---|

| ¹H NMR | |||

| Cyclopropyl CH₂ | Multiplet | 0.2 - 0.6 | 4H |

| Cyclopropyl CH | Multiplet | 0.8 - 1.2 | 1H |

| Methylene CH₂ | Singlet/Doublet | ~4.2 | 2H |

| Phenyl H (ortho) | Doublet | ~7.8 | 2H |

| Phenyl H (meta, para) | Multiplet | ~7.5 - 7.7 | 3H |

| ¹³C NMR | |||

| Cyclopropyl CH₂ | CH₂ | ~5 | |

| Cyclopropyl CH | CH | ~12 | |

| Methylene CH₂ | CH₂ | ~60 | |

| Phenyl C (ipso) | Quaternary C | ~140 | |

| Phenyl C (ortho) | CH | ~128 | |

| Phenyl C (meta) | CH | ~129 |

Note: This is a predictive table. Actual chemical shifts may vary based on solvent and experimental conditions.

While 1D NMR provides foundational data, complex structures often exhibit overlapping signals that require more advanced two-dimensional (2D) NMR techniques for unambiguous assignment. numberanalytics.comyoutube.com 2D NMR experiments introduce a second frequency axis, which allows for the visualization of correlations between different nuclei. creative-biostructure.com

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the non-equivalent protons within the cyclopropyl ring and potentially a weak correlation from the cyclopropyl methine proton to the methylene protons. It would also reveal couplings between the ortho, meta, and para protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. creative-biostructure.com It is invaluable for assigning which proton is attached to which carbon. youtube.com For instance, the proton signal around 4.2 ppm would show a cross-peak to the carbon signal around 60 ppm, confirming the CH₂ group of the methylene bridge. This technique effectively maps the ¹H spectrum onto the ¹³C spectrum, resolving signal overlap. encyclopedia.pubcreative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH). creative-biostructure.comsdsu.edu This is arguably the most powerful technique for piecing together the molecular skeleton. Key HMBC correlations for this compound would be expected between the methylene protons and the ipso-carbon of the phenyl ring, as well as the carbons of the cyclopropyl ring, thus unequivocally connecting the three fragments of the molecule (phenyl, sulfonyl-methylene, and cyclopropyl).

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.pt While less critical for establishing the basic connectivity of this molecule, NOESY can provide conformational information, such as the preferred spatial orientation of the cyclopropyl group relative to the phenyl group.

Expected Key HMBC Correlations

| Proton (¹H) | Correlated Carbon (¹³C) | Information Gained |

|---|---|---|

| Methylene CH₂ | Phenyl C (ipso) | Connects methylene bridge to phenylsulfonyl group. |

| Methylene CH₂ | Cyclopropyl CH | Connects methylene bridge to cyclopropyl ring. |

| Phenyl H (ortho) | Phenyl C (para) | Confirms phenyl ring structure. |

| Phenyl H (ortho) | Methylene C | Confirms attachment point of the sulfonylmethyl group. |

This compound itself is an achiral molecule and therefore does not have enantiomers or an absolute configuration to determine. However, if a chiral center were introduced into the molecule (for example, by substitution on the methylene carbon or the cyclopropyl ring), determining the absolute configuration would become critical.

Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for establishing the absolute configuration of chiral molecules, especially when combined with quantum chemical calculations. mdpi.comresearchgate.net While less common, NMR can also be used for this purpose, often through the use of chiral derivatizing agents or chiral solvating agents. mdpi.commdpi.com These agents interact with the enantiomers of the chiral analyte to form diastereomeric complexes, which can then be distinguished by NMR due to their different chemical shifts and coupling constants. NOE data from these diastereomeric complexes can also provide the structural information needed to assign the absolute configuration. researchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis of Cyclopropylsulfonylmethylbenzenevanderbilt.edu

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. vanderbilt.edu It is used to determine the molecular weight of a compound and can provide structural clues based on how the molecule fragments. chemguide.co.uk When a molecule is introduced into the mass spectrometer, it is ionized, forming a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. chemguide.co.uk

In tandem mass spectrometry (MS/MS), the molecular ion is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. youtube.com The pattern of fragmentation is predictable and characteristic of the molecule's structure. gre.ac.uk Understanding these fragmentation pathways is crucial for structural confirmation. nih.gov

For this compound (C₁₀H₁₂O₂S, Molecular Weight: 196.27 g/mol ), the key fragmentation points would be the relatively weak C-S and S-C bonds.

Proposed Fragmentation Pathways for this compound

| Ion (Fragment) | m/z (Nominal) | Proposed Structure / Loss |

|---|---|---|

| [C₁₀H₁₂O₂S]⁺• | 196 | Molecular Ion (M⁺•) |

| [C₆H₅SO₂]⁺ | 141 | Loss of cyclopropylmethyl radical (•C₄H₇) |

| [C₇H₇]⁺ | 91 | Tropylium ion, formed via rearrangement after loss of •SO₂CH₂C₃H₅ |

| [C₄H₇]⁺ | 55 | Cyclopropylmethyl cation, from cleavage of the CH₂-SO₂ bond |

| [C₆H₅]⁺ | 77 | Phenyl cation, from cleavage of the C-S bond |

Distinguishing Power of HRMS for a Nominal Mass of 196

| Molecular Formula | Exact Mass (Da) |

|---|---|

| C₁₀H₁₂O₂S | 196.0558 |

| C₁₁H₁₆O₃ | 196.1099 |

| C₁₂H₁₂N₂O | 196.0950 |

As shown in the table, the precise mass measured by HRMS can easily distinguish between this compound and other isobaric compounds (compounds with the same nominal mass but different elemental formulas).

The field of computational chemistry now offers tools that can predict the mass spectrum of a given chemical structure. nih.gov Programs like Competitive Fragmentation Modeling for Electron Ionization (CFM-EI) take a chemical structure as input and compute a theoretical mass spectrum by modeling the likelihood of different fragmentation pathways. nih.gov

This in silico approach is highly valuable in structural elucidation. The experimentally obtained MS/MS spectrum of this compound can be compared against the computationally predicted spectrum. biorxiv.org A strong correlation between the experimental and predicted spectra provides a high degree of confidence in the proposed structure, serving as a powerful complementary tool to traditional spectral interpretation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. In the case of this compound, these methods would provide clear evidence for the key structural components: the cyclopropyl ring, the sulfonyl group, and the monosubstituted benzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to show a series of characteristic absorption bands. The sulfonyl (SO₂) group would produce two very strong and distinct stretching vibrations: an asymmetric stretch typically found in the 1350-1300 cm⁻¹ region and a symmetric stretch in the 1160-1120 cm⁻¹ region. The presence of the benzene ring would be confirmed by several absorptions. These include aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which typically appear as a series of peaks in the 1600-1450 cm⁻¹ range. docbrown.infospectroscopyonline.com Furthermore, the substitution pattern on the benzene ring gives rise to characteristic out-of-plane (OOP) C-H bending bands in the fingerprint region (900-675 cm⁻¹). For a monosubstituted ring, strong absorptions are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹. libretexts.org The cyclopropyl group has characteristic C-H stretching vibrations that are also found in the 3100-3000 cm⁻¹ region, often overlapping with the aromatic C-H stretches. nist.gov The CH₂ groups of the cyclopropane (B1198618) ring also have a characteristic scissoring vibration near 1450 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the highly polar sulfonyl group's vibrations are strong in the IR spectrum, they are typically weaker in the Raman spectrum. Conversely, the symmetric vibrations of the non-polar benzene ring are often strong in Raman spectroscopy. The characteristic "ring breathing" mode of the monosubstituted benzene ring, a symmetric vibration, would be expected to produce a strong and sharp peak around 1000 cm⁻¹. researchgate.netnih.gov The aromatic C=C stretching vibrations are also readily observed in the 1600-1580 cm⁻¹ region. researchgate.net

The following table summarizes the expected key vibrational frequencies for this compound based on data from analogous structures.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |

| Sulfonyl (SO₂) Group | Asymmetric Stretch (νₐₛ) | 1350 - 1300 | Weak | Strong / Weak |

| Symmetric Stretch (νₛ) | 1160 - 1120 | Moderate | Strong / Moderate | |

| Benzene Ring | Aromatic C-H Stretch | 3100 - 3000 | Moderate | Moderate / Moderate |

| C=C Ring Stretch | 1605 - 1580, 1500 - 1450 | Strong | Moderate / Strong | |

| Ring Breathing (Monosubstituted) | Weak/Inactive | ~1000 | Weak / Strong | |

| C-H Out-of-Plane Bend | 770 - 730, 710 - 690 | Weak | Strong / Weak | |

| Cyclopropyl Group | C-H Stretch | 3100 - 3000 | Moderate | Moderate / Moderate |

| CH₂ Scissoring | ~1450 | Weak | Moderate / Weak | |

| Methylene Bridge (-CH₂-) | C-H Stretch | 2950 - 2850 | Moderate | Moderate / Moderate |

This table presents predicted data based on characteristic frequencies of related functional groups and compounds.

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal of this compound, it would be possible to calculate an electron density map and thereby determine the exact spatial arrangement of every atom, as well as bond lengths, bond angles, and torsional angles. nih.gov

This technique would unambiguously confirm the connectivity of the atoms as cyclopropyl-SO₂-CH₂-phenyl. More importantly, it would reveal the molecule's conformation in the crystalline state. For instance, the torsion angles around the S-C and C-C bonds would be precisely determined, showing the relative orientation of the cyclopropyl ring, the sulfonyl group, and the benzene ring. researchgate.net In similar sulfone-containing structures, the geometry around the sulfur atom is typically tetrahedral. nih.gov

A hypothetical table of key crystallographic parameters for this compound is presented below, based on typical values for related small organic molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 18.2 Å |

| α = 90°, β = 95°, γ = 90° | |

| Volume | 1100 ų |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | 1.28 g/cm³ |

| Key Bond Length (S=O) | ~1.44 Å |

| Key Bond Length (S-C) | ~1.77 Å |

| Key Bond Angle (O-S-O) | ~120° |

This table contains predicted data for illustrative purposes, based on common values for similar organic compounds. nih.govresearchgate.net

Integration of Multi-Modal Spectroscopic Data for Comprehensive Structure Elucidation of this compound

While each spectroscopic technique provides valuable pieces of the structural puzzle, their true power lies in their integrated application. spectrabase.com For this compound, the combination of IR, Raman, and X-ray crystallography, alongside NMR and mass spectrometry, would lead to an irrefutable structural assignment.

The process begins with mass spectrometry, which would establish the molecular weight and elemental formula. NMR spectroscopy would then provide the carbon-hydrogen framework, showing the number and connectivity of the different proton and carbon environments (cyclopropyl, methylene, and phenyl).

At this point, IR and Raman spectroscopy would offer crucial confirmation of the functional groups. scielo.org.mx The very strong and characteristic S=O stretching bands in the IR spectrum would definitively confirm the presence of the sulfonyl group. The various C-H and C=C vibrations would corroborate the existence of the aromatic and cyclopropyl groups, with the substitution pattern of the benzene ring being further clarified by the out-of-plane bending vibrations. docbrown.infolibretexts.org

Finally, if a suitable single crystal can be grown, X-ray crystallography would provide the ultimate proof of structure. It would not only confirm the connectivity established by NMR but also reveal the molecule's precise 3D conformation and how it packs in the solid state. This detailed spatial information is unattainable through other methods. The integration of these techniques ensures that all aspects of the molecule's structure, from its basic framework to its functional groups and spatial arrangement, are fully characterized and cross-validated, leaving no ambiguity. Modern approaches in chemistry even leverage machine learning and deep learning architectures to predict structures by processing multiple types of spectroscopic data simultaneously. researchgate.net

Future Directions and Emerging Research Avenues for Cyclopropylsulfonylmethylbenzene

Novel Synthetic Strategies and Catalytic Systems for Cyclopropylsulfonylmethylbenzene Derivatives

The synthesis of cyclopropyl (B3062369) sulfones, including derivatives of this compound, is an area of intense research, with a focus on developing more efficient, selective, and sustainable methods.

Biocatalysis and Engineered Enzymes: A significant advancement is the use of biocatalysis to create optically active sulfonyl cyclopropanes. Researchers have engineered myoglobin-based biocatalysts that act as carbene transferases. digitellinc.com These enzymes facilitate the highly enantioselective cyclopropanation of olefins using sulfone diazos as carbene precursors, achieving high yields (up to 99%) and excellent enantioselectivity (up to 99% ee) under mild reaction conditions. digitellinc.com This enzymatic approach represents a powerful strategy for accessing chiral cyclopropyl sulfone derivatives.

Advanced Catalytic Systems: Traditional methods for cyclopropane (B1198618) formation often rely on highly reactive species, which can limit functional group tolerance. digitellinc.com Modern strategies are shifting towards transition-metal catalysis to overcome these limitations.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions represent a state-of-the-art method. digitellinc.com One innovative approach involves the scalable synthesis of heteroatom-stabilized cyclopropyl organobismuth nucleophiles, which can then participate in palladium-catalyzed cross-couplings at near-ambient temperatures without the need for a base. digitellinc.com Palladium catalysts are also employed in the synthesis of cyclic sulfones from various precursors. mdpi.com

Nickel Catalysis: Low-cost nickel catalysts are emerging as attractive alternatives to palladium, particularly for their ability to activate less reactive C-Cl bonds. acs.org Nickel-catalyzed intramolecular arylation of cyclopropanols has been developed to construct indanone scaffolds, demonstrating the potential for creating complex fused-ring systems incorporating the cyclopropyl sulfone motif. acs.org

Rhodium Catalysis: Rhodium complexes have been shown to efficiently catalyze the cleavage of S-S bonds, enabling the transfer of organothio groups and providing novel routes to organosulfur compounds. nih.gov

Novel Reagents and Methodologies: Researchers are also exploring entirely new ways to construct the cyclopropyl sulfone skeleton.

Sulfones as Carbene Equivalents: A mechanistically distinct platform uses dialkyl sulfones as masked carbenes. nih.govunc.edu In the presence of a strong base, these sulfones react with olefins like styrenes to produce 1,1-dialkylcyclopropanes, bypassing the need for traditional, often unstable, carbene precursors. nih.gov This method is particularly useful for creating "orphaned" cyclopropanes, which are difficult to synthesize via standard catalytic carbene transfer. unc.edu

Ring-Opening Reactions: A metal-free, three-component reaction of cyclopropanols, DABCO·(SO2)2 (a stable SO2 surrogate), and alkyl halides provides access to γ-keto sulfones under mild conditions. researchgate.net

Photoredox Catalysis: Visible light photoredox catalysis offers a modern approach for forming sulfone-functionalized cyclopropenes. acs.org This method proceeds through an iodo-sulfonylated cyclopropane intermediate, followed by an elimination step. acs.org

| Strategy | Catalyst/Reagent | Key Features |

| Biocatalytic Cyclopropanation | Engineered Myoglobin | High enantioselectivity (up to 99% ee), mild conditions. digitellinc.com |

| Palladium-Catalyzed Cross-Coupling | Pd Catalyst / Organobismuth Nucleophiles | Near-ambient temperature, base-free, scalable. digitellinc.com |

| Nickel-Catalyzed Arylation | Ni(cod)2 / NHC Ligand | Uses low-cost aryl chlorides, forms fused-ring systems. acs.org |

| Sulfone as Carbene Equivalent | NaNH2 or n-BuLi / Dialkyl Sulfone | Metal-free carbene transfer, access to "orphaned" cyclopropanes. nih.govunc.edu |

| Photoredox Catalysis | Visible Light / Photocatalyst | Forms sulfone-functionalized cyclopropenes via a radical pathway. acs.org |

Exploration of Unprecedented Reactivity Profiles of this compound

The unique electronic properties of the cyclopropyl and sulfonyl groups endow this compound with reactivity that continues to be explored for novel synthetic applications.

Dual Reactivity: The molecule possesses inherent dual reactivity. The sulfonyl group can act as an electrophile, while the strained cyclopropyl ring can enhance the molecule's reactivity under specific conditions.

Desulfonylative Cross-Coupling: Beyond their traditional role as stable functionalities, sulfones are now seen as active participants in cross-coupling reactions. Phenyl vinyl sulfones, for instance, can undergo a Heck-type self-coupling reaction where the sulfone acts as both the aryl donor and acceptor. rsc.org This desulfitative functionalization, first demonstrated in Suzuki-Miyaura type reactions, has opened a new area of research where the C-S bond is strategically cleaved and replaced. rsc.orgrsc.org

Dipole Synthon: In a notable example of latent reactivity, 1,1-bis(benzenesulfonyl)cyclopropane can serve as a synthetic equivalent (synthon) for a propylene (B89431) 1,3-dipole, enabling novel cycloaddition pathways. acs.org

"Sulfonyl Group Dance": In the synthesis of purine (B94841) derivatives, researchers observed a "sulfonyl group dance," where a sulfonyl group migrates in a cascade of nucleophilic aromatic substitution (SNAr) reactions. nih.gov This unexpected functional group swap highlights the potential for complex, programmed reactivity in sulfonyl-containing heterocyclic systems. nih.gov

Anionic Reactivity: Mechanistic studies on the use of sulfones as carbene equivalents suggest a stepwise anionic process initiated by the direct addition of the sulfonyl anion to a carbon-carbon double bond, showcasing a departure from typical carbene chemistry. nih.gov

Advanced Computational Approaches for Design and Prediction in this compound Chemistry

Computational chemistry is becoming an indispensable tool for accelerating research in this field. Density Functional Theory (DFT) and other molecular modeling techniques are being applied to understand and predict the behavior of cyclopropyl sulfone systems.

Future research will likely focus on:

Mechanism Elucidation: Computational studies are crucial for mapping the complex reaction pathways involved in novel catalytic cycles. For example, DFT calculations have been used to support a single-electron transfer (SET) mechanism in the photocatalytic sulfonylation of aryl halides, providing insight into the role of the photoexcited catalyst. acs.org

Catalyst Design: By modeling the transition states of catalytic reactions, researchers can rationally design more efficient and selective catalysts. This includes optimizing ligand architecture for metal catalysts or identifying key amino acid residues to modify in engineered enzymes for improved performance in cyclopropanation.

Property Prediction: Molecular modeling is used to predict the physicochemical and pharmacological properties of new this compound derivatives. This allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of molecules with the most promising profiles for applications in drug discovery or materials science. acs.org

Reactivity Analysis: Computational methods can help explain and predict the unique reactivity of these compounds. By analyzing the electronic structure, bond strain, and frontier molecular orbitals, scientists can anticipate how a molecule like this compound will behave under various reaction conditions and design experiments to exploit unprecedented reactivity patterns.

Integration with Flow Chemistry and Automated Synthesis of this compound

The transition from batch processing to continuous flow chemistry is a key trend for the synthesis of sulfonyl compounds, offering significant advantages in safety, efficiency, and scalability.

Automated Continuous Synthesis: Systems for the automated, continuous production of aryl sulfonyl chlorides have been successfully developed. researchgate.netmdpi.com These systems employ continuous stirred-tank reactors (CSTRs) coupled with real-time monitoring and automated process control schemes, improving consistency and spacetime yield. mdpi.com

Electrochemical Flow Synthesis: A particularly promising area is the development of electrochemical flow processes for the selective oxidation of sulfides to sulfones. nih.govacs.org These methods can be fully automated and often operate without the need for supporting electrolytes, which simplifies purification and reduces waste. nih.govacs.orgacs.org The scalability of electrochemical flow synthesis has been demonstrated for allyl sulfones, showing remarkable efficiency enhancements and shorter reaction times compared to batch methods. rsc.org

Packed-Bed Reactors: Flow systems using packed-bed reactors containing reagents like oxone have been used for the selective oxidation of sulfides to sulfoxides, preventing over-oxidation to sulfones. cardiff.ac.uk This technology could be adapted for controlled sulfone synthesis.

Integration of Technologies: Continuous flow platforms can be integrated with other modern technologies such as photochemistry, microwave irradiation, and 3D-printed microreactors. mdpi.com This synergy enables the development of highly efficient, multistep, and fully automated synthetic sequences for producing complex this compound derivatives.

| Flow Technology | Key Advantage | Application Example |

| Automated CSTR System | Improved reliability and spacetime yield | Scalable production of aryl sulfonyl chlorides. mdpi.com |

| Electrochemical Flow | No supporting electrolyte, high efficiency, automated | Selective oxidation of sulfides to sulfones. nih.govacs.org |

| Packed-Bed Reactor | High selectivity, controlled oxidation | Oxidation of sulfides using solid-supported reagents. cardiff.ac.uk |

Green Chemistry Aspects in the Synthesis and Reactions of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for this compound and its analogues, aiming to reduce environmental impact and improve safety. royalsocietypublishing.org

Benign Solvents and Conditions: A major focus is on replacing hazardous organic solvents. This includes using water as a reaction medium or developing solvent-free reaction conditions. mdpi.comroyalsocietypublishing.org For instance, palladium-catalyzed cross-couplings have been developed to work well in sustainable solvents and are tolerant of water. digitellinc.com Electrochemical methods can often use benign solvent mixtures like water and acetonitrile. rsc.org

Catalysis over Stoichiometric Reagents: The use of catalysts is a cornerstone of green chemistry as it minimizes waste. royalsocietypublishing.org Biocatalytic methods using enzymes digitellinc.com and chemocatalytic processes using transition metals digitellinc.com or photoredox catalysts acs.org provide highly efficient transformations with low catalyst loadings, avoiding the need for stoichiometric reagents.

Atom Economy: Synthetic methods are being designed to maximize atom economy, ensuring that most atoms from the reactants are incorporated into the final product. mdpi.com Reactions like metal-free, three-component syntheses of γ-keto sulfones exemplify this principle. researchgate.net

Energy Efficiency: Technologies like flow chemistry, electrochemistry, and photochemistry often lead to more energy-efficient processes by enabling reactions at ambient temperature and pressure or by significantly reducing reaction times. rsc.orgroyalsocietypublishing.org

Use of Safer Reagents: There is a move away from hazardous reagents. For example, stable solid SO2 surrogates like DABCO·(SO2)2 are replacing the use of toxic, gaseous sulfur dioxide. organic-chemistry.org Similarly, electrochemical synthesis uses electrons as a "massless" and inherently green reagent. rsc.orgresearchgate.net

Mechanochemistry: Ball-milling has emerged as a powerful green technique for conducting solvent-free organic transformations, and it has been successfully applied to the synthesis of organosulfur compounds. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products